molecular formula C5H3ClN2O4 B8348900 5-Chloro-4-nitropyrrole-2-carboxylic acid

5-Chloro-4-nitropyrrole-2-carboxylic acid

Cat. No. B8348900
M. Wt: 190.54 g/mol
InChI Key: JDTGWHIJVBCPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-nitropyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O4 and its molecular weight is 190.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-nitropyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-nitropyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-4-nitropyrrole-2-carboxylic acid

Molecular Formula

C5H3ClN2O4

Molecular Weight

190.54 g/mol

IUPAC Name

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H3ClN2O4/c6-4-3(8(11)12)1-2(7-4)5(9)10/h1,7H,(H,9,10)

InChI Key

JDTGWHIJVBCPIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 0.40 gram (0.0018 mole) of ethyl 5-chloro-4-nitropyrrole-2-carboxylate and 10 mL (excess) of an aqueous solution of 10% sodium hydroxide in 25 mL of methanol was warmed to 80° C. where it was maintained during a 1.5-hour period. After this time the reaction mixture was cooled and the methanol was removed under reduced pressure. The concentrate was diluted with 50 mL of water and 50 mL of ethyl acetate, and acidified to a pH of about 2.0. The organic layer was separated, dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to a residue. The yield of the subject compound was 0.34 gram. The NMR spectrum was consistent with the proposed structure.
Name
ethyl 5-chloro-4-nitropyrrole-2-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.